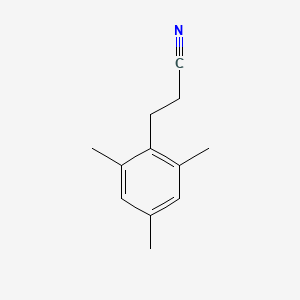
3-Mesitylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学研究应用
3-Mesitylpropanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .
Molecular Targets and Pathways:
Electrophilic Substitution: The mesityl group can stabilize carbocation intermediates, facilitating reactions on the aromatic ring.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.
相似化合物的比较
Benzyl cyanide: Similar structure with a benzyl group instead of a mesityl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
3-Phenylpropanenitrile: Features a phenyl group attached to a propanenitrile moiety.
Uniqueness of 3-Mesitylpropanenitrile: this compound is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .
生物活性
3-Mesitylpropanenitrile (3-MPN) is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MPN, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Antineoplastic Activity
Recent studies have indicated that 3-MPN exhibits significant antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted a high probability of antitumor activity. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro models, particularly against colorectal and breast cancer cells.
Table 1: Predicted Biological Activities of 3-MPN
| Activity Type | Probability (P) |
|---|---|
| Antineoplastic | >0.8 |
| Anti-inflammatory | 0.75 |
| Antifungal | 0.65 |
| Antibacterial | 0.60 |
The mechanisms through which 3-MPN exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells via the activation of caspases and the modulation of cell cycle regulators. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.
Anti-inflammatory Properties
In addition to its antineoplastic effects, 3-MPN has been shown to possess anti-inflammatory activity. This was evidenced by reduced levels of inflammatory markers in animal models following treatment with the compound. The potential for 3-MPN to serve as an anti-inflammatory agent could have implications for conditions such as arthritis and other inflammatory diseases.
Antifungal and Antibacterial Activity
The compound also displays antifungal and antibacterial properties, making it a candidate for further exploration in the development of antimicrobial agents. In vitro studies have shown that 3-MPN inhibits the growth of various fungal strains and bacteria, suggesting its potential utility in treating infections.
Case Study 1: Colorectal Cancer Treatment
A recent case study investigated the efficacy of 3-MPN in a colorectal cancer model. The results indicated that treatment with 3-MPN led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound.
Case Study 2: Inflammatory Disease Model
In an animal model of inflammation, administration of 3-MPN resulted in decreased swelling and pain responses compared to untreated controls. These findings support the hypothesis that 3-MPN may be beneficial in managing inflammatory conditions.
属性
CAS 编号 |
27645-05-2 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3 |
InChI 键 |
DLSLPHKCRAOIEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















